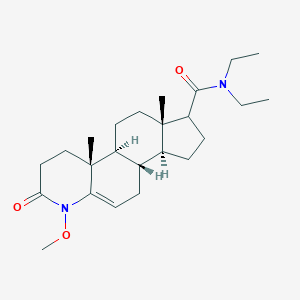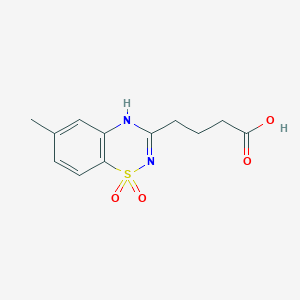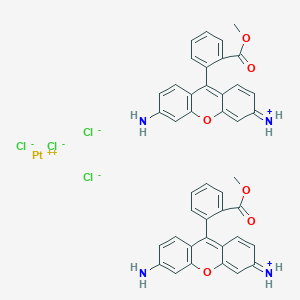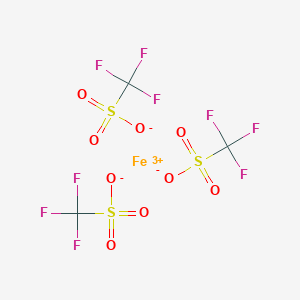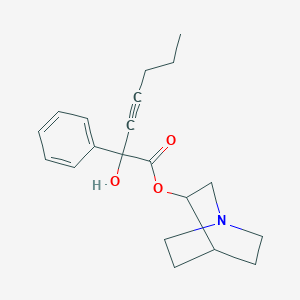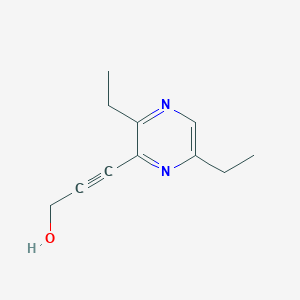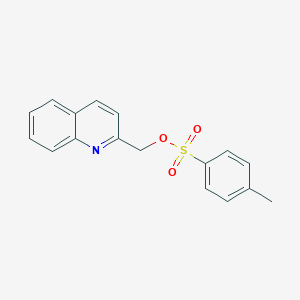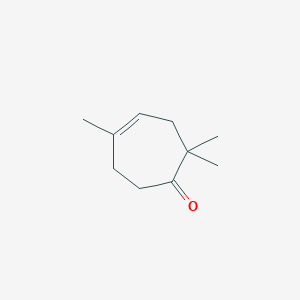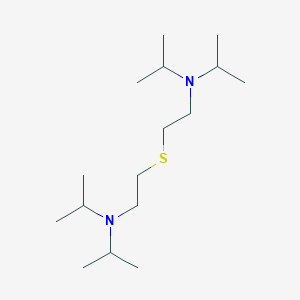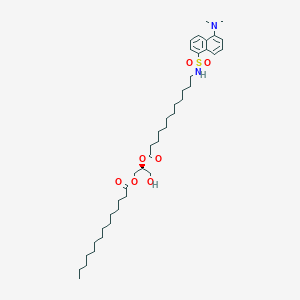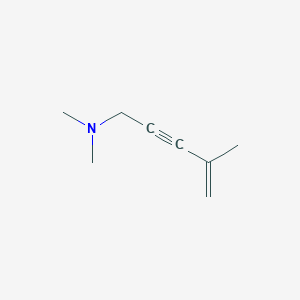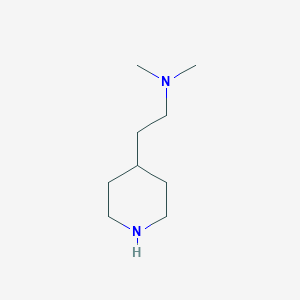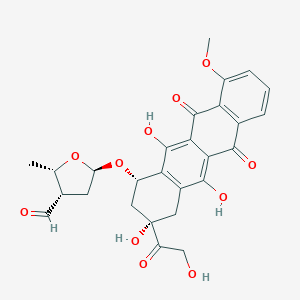
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone, also known as AD-32, is a synthetic derivative of the anthracycline antibiotic, doxorubicin. It has been found to possess potent anticancer properties and has been the subject of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death.
Biochemische Und Physiologische Effekte
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to modulate the immune system, enhancing the body's ability to fight cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has several advantages for laboratory experiments. It is highly potent and effective against a wide range of cancer types. Additionally, it has been shown to be effective against cancer cells that have become resistant to other chemotherapy agents. However, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone also has some limitations. It is highly toxic and can cause significant side effects, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone. One area of interest is the development of combination therapies that include 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone with other chemotherapy agents. Another area of interest is the development of targeted delivery systems that can deliver 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone directly to cancer cells, reducing its toxicity to healthy cells. Additionally, research is ongoing to identify biomarkers that can predict which patients will respond best to 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone treatment.
In conclusion, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is a synthetic derivative of doxorubicin that has potent anticancer properties. Its mechanism of action involves the inhibition of topoisomerase II, leading to cancer cell death. 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo and has shown promise in the treatment of a wide range of cancer types. Future research directions include the development of combination therapies and targeted delivery systems, as well as the identification of biomarkers to predict treatment response.
Synthesemethoden
The synthesis of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the modification of the doxorubicin molecule through the addition of a pentafuranosyl group at the 7th position. This modification enhances the molecule's ability to target cancer cells and increases its potency.
Wissenschaftliche Forschungsanwendungen
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. Studies have also shown that 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is effective against cancer cells that have become resistant to other chemotherapy agents.
Eigenschaften
CAS-Nummer |
100349-06-2 |
|---|---|
Produktname |
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone |
Molekularformel |
C27H26O11 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1 |
InChI-Schlüssel |
JKZAEYKWDZYMJV-BMFNZSJVSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Kanonische SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Andere CAS-Nummern |
100349-06-2 |
Synonyme |
7-O-(2,3,5-trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone 7-TFPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
